Solabegron Acyl Glucuronide
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Overview
Description
Solabegron Acyl Glucuronide is a metabolite of Solabegron, a selective β3 adrenoceptor agonist. Solabegron is being developed for the treatment of overactive bladder and irritable bowel syndrome . The acyl glucuronide form is created through the conjugation of Solabegron with glucuronic acid, a common metabolic pathway for carboxylic acid-containing drugs .
Preparation Methods
The synthesis of Solabegron Acyl Glucuronide involves the conjugation of Solabegron with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes
Chemical Reactions Analysis
Solabegron Acyl Glucuronide undergoes several types of chemical reactions, including:
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another nucleophile, such as a protein or amino acid.
Anomerization: This reaction involves the conversion of the β-anomer of the glucuronide to the α-anomer.
Common reagents and conditions used in these reactions include water for hydrolysis, nucleophiles for transacylation, and acidic or basic conditions for anomerization . The major products formed from these reactions are Solabegron, glucuronic acid, and various acylated nucleophiles .
Scientific Research Applications
Solabegron Acyl Glucuronide has several scientific research applications, including:
Toxicology Studies: The compound is used to study the potential hepatotoxicity of acyl glucuronides, as these metabolites can form protein adducts that may lead to toxicity.
Drug Metabolism: Researchers use this compound to study the metabolic pathways of Solabegron and other carboxylic acid-containing drugs.
Pharmacokinetics: The compound is used to investigate the pharmacokinetic properties of Solabegron, including its absorption, distribution, metabolism, and excretion.
Mechanism of Action
Solabegron Acyl Glucuronide exerts its effects through the formation of protein adducts. The acyl group of the glucuronide can be transferred to nucleophilic centers on proteins, such as lysine residues, leading to the formation of covalent bonds . This process can result in the modification of protein function and potentially lead to toxicity .
Comparison with Similar Compounds
Solabegron Acyl Glucuronide is similar to other acyl glucuronides, such as those formed from diclofenac and ibuprofen . it is unique in its specific structure and the particular metabolic pathways it undergoes. Similar compounds include:
- Diclofenac Acyl Glucuronide
- Ibuprofen Acyl Glucuronide
- Naproxen Acyl Glucuronide
These compounds share similar reactivity and potential for toxicity but differ in their specific chemical structures and the drugs from which they are derived .
Properties
CAS No. |
1357466-24-0 |
---|---|
Molecular Formula |
C₂₉H₃₁ClN₂O₉ |
Molecular Weight |
587.02 |
Synonyms |
1-[3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino][1,1’-biphenyl]-3-carboxylate]-β-D-Glucopyranuronic Acid |
Origin of Product |
United States |
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